Acetylcellulose

Description

Properties

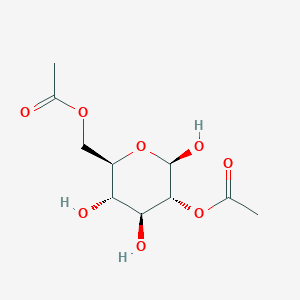

Molecular Formula |

C10H16O8 |

|---|---|

Molecular Weight |

264.23 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C10H16O8/c1-4(11)16-3-6-7(13)8(14)9(10(15)18-6)17-5(2)12/h6-10,13-15H,3H2,1-2H3/t6-,7-,8+,9-,10-/m1/s1 |

InChI Key |

SMEGJBVQLJJKKX-HOTMZDKISA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)C)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Acetylcellulose from Lignocellulosic Biomass

Introduction

Lignocellulosic biomass, derived from sources like wood, agricultural residues, and forestry waste, stands as the most abundant and renewable biopolymer on Earth.[1] It is primarily composed of cellulose, hemicellulose, and lignin.[1] The inherent properties of cellulose—a linear polymer of β-1,4-linked anhydro-D-glucose units—make it an ideal, sustainable feedstock for the production of high-value bio-based products.[2] Among its many derivatives, acetylcellulose (cellulose acetate) is a prominent thermoplastic polymer with diverse applications in films, fibers, membranes, and consumer goods.[3][4]

Traditionally, acetylcellulose synthesis relies on highly purified dissolving pulp, an expensive starting material. The direct utilization of lignocellulosic biomass offers a cost-effective and sustainable alternative.[5] However, the complex and rigid structure of lignocellulose, where cellulose is intricately embedded with hemicellulose and lignin, presents a significant challenge.[1] This necessitates a multi-stage process involving pretreatment to deconstruct the biomass, followed by cellulose extraction, and finally, acetylation to produce the desired polymer.

This technical guide provides an in-depth overview of the synthesis of acetylcellulose from lignocellulosic biomass, detailing the critical stages, experimental protocols, and characterization methods for researchers, scientists, and professionals in drug development and material science.

Stage 1: Pretreatment of Lignocellulosic Biomass

The primary goal of pretreatment is to disrupt the recalcitrant lignocellulosic matrix, removing lignin and hemicellulose to enhance the accessibility of cellulose for subsequent reactions.[6][7][8] An effective pretreatment method should improve sugar formation, avoid the degradation of carbohydrates, prevent the formation of inhibitors for downstream processes, and be cost-effective.[6]

Common Pretreatment Methods:

-

Physical/Mechanical: Methods like chipping, grinding, and milling reduce cellulose crystallinity by decreasing particle size, typically to 0.2-2 mm.[6]

-

Physicochemical:

-

Steam Explosion: A widely used method where biomass is subjected to high-pressure steam before rapid decompression. This process effectively breaks down the lignocellulosic structure.[6][9]

-

Liquid Hot Water (LHW): This method uses water at elevated temperatures (e.g., 180°C) to solubilize and remove a significant portion of hemicellulose.[8]

-

-

Chemical:

-

Alkali Hydrolysis: Utilizes alkaline solutions, such as sodium hydroxide (NaOH), to remove lignin and hemicellulose.[10] This method is effective in increasing cellulose exposure.

-

Acid Hydrolysis: Employs concentrated or dilute acids (commonly H₂SO₄) to break down hemicellulose and cellulose into simple sugars.[9]

-

Organosolv: This process uses organic solvents (e.g., ethanol, methanol) to solubilize and isolate lignin from the biomass.[8]

-

Ozonolysis: Involves the use of ozone to degrade lignin, which can be performed under less harsh conditions than many other chemical methods.[8]

-

Caption: Logic for selecting a pretreatment method based on biomass type.

Stage 2: Cellulose Extraction and Purification

Following pretreatment, a series of chemical treatments are employed to isolate and purify cellulose. This typically involves an alkaline treatment to remove residual hemicellulose and a bleaching process to remove remaining lignin.

Experimental Protocol: Alkaline Treatment and Bleaching

This protocol is a composite representation based on methodologies for various agro-waste feedstocks.[11][12]

-

Alkaline Treatment (Delignification):

-

Disperse 2 grams of pretreated biomass powder into a 20% (w/v) NaOH solution at a solid-to-liquid ratio of 1:100 (g/mL).[11]

-

Stir the mixture at 300 rpm for 120-180 minutes at room temperature. The duration may be extended for biomass with high hemicellulose content.[11]

-

Alternatively, for some materials, heat the raw biomass in a 17.5% NaOH solution at 90-100°C for 1 to 1.5 hours.[12]

-

Filter the solid material and wash repeatedly with deionized water until the filtrate is neutral.

-

-

Solvent Extraction (Optional):

-

Bleaching:

-

Prepare a 1% (w/v) sodium chlorite (NaClO₂) solution buffered to pH 4.[11]

-

Add the alkali-treated biomass to the solution at a solid-to-liquid ratio of 1:50 (g/mL).[11]

-

Heat the mixture to 90°C and stir at 500 rpm for 60-90 minutes.[11]

-

An alternative bleaching agent is hydrogen peroxide (H₂O₂). Mix the sample with 10% H₂O₂ and heat at 80-90°C for 15-30 minutes.[12] Another protocol uses 30% H₂O₂ with microwave radiation at 50°C for 1 hour.[2]

-

After bleaching, filter the resulting white cellulose pulp, wash extensively with deionized water until neutral, and dry in an oven (e.g., 60°C under vacuum or 105°C for 6 hours).[5][12]

-

Stage 3: Acetylation of Cellulose

Acetylation is the core chemical reaction where the hydroxyl (-OH) groups of the cellulose polymer are substituted with acetyl groups (-COCH₃).[13] This transformation reduces the hydrophilicity of cellulose and renders it soluble in various organic solvents.[13] The most common method involves acetic anhydride as the acetylating agent and sulfuric acid as a catalyst.[4][14]

Caption: Overall workflow for acetylcellulose synthesis from biomass.

Experimental Protocol: Conventional Acetylation

This protocol synthesizes information from several sources to produce cellulose triacetate and diacetate.[12][14][15]

-

Cellulose Activation:

-

Acetylation (to form Cellulose Triacetate):

-

Prepare an acetylating mixture. A typical mixture consists of 20 mL acetic anhydride, 10 mL glacial acetic acid, and 0.6 mL concentrated H₂SO₄ (95-98%).[15]

-

Add the acetylating mixture to the activated cellulose.

-

Maintain the reaction temperature at 50-55°C and continue stirring for 1.5 to 3 hours until a clear, viscous solution is obtained.[14][15]

-

-

Precipitation of Cellulose Triacetate (CTA):

-

Hydrolysis (to form Cellulose Diacetate, CDA):

-

To produce cellulose diacetate (DS ≈ 2.2-2.7), do not precipitate the CTA. Instead, add a hydrolysis mixture (e.g., 24 mL glacial acetic acid and 7 mL water) to the reaction solution with strong stirring.[15][17]

-

Allow the hydrolysis to proceed for 1 hour at 50-55°C.[15] This step carefully removes some of the acetyl groups.[16]

-

Precipitate the resulting cellulose diacetate by pouring the solution into a large volume of water. Filter, wash to neutrality, and dry the product.[15]

-

Quantitative Data Summary

The yield and properties of acetylcellulose are highly dependent on the biomass source and the specific conditions used in each step.

Table 1: Cellulose Yield from Various Lignocellulosic Sources

| Biomass Source | Pretreatment/Extraction Method | Cellulose Yield (%) | Reference |

| Generic Lignocellulosic Biomass | Alkali Hydrolysis (4% NaOH) followed by bleaching | 26.7 | [10] |

| Empty Palm Oil Bunches | Delignification (1.5 h) and Bleaching (30 min) | 36.45 | [12] |

| Dried Jackfruit Leaves | Delignification (1 h) and Bleaching (30 min) | 13.72 | [12] |

| Olive Industry Solid Waste | Kraft pulping and multi-step bleaching | ~35 | [18] |

| Sugarcane Bagasse | H₂SO₄, NaOH, EDTA, H₂O₂ sequential treatment | Final Purity: 85.78% Cellulose | [4] |

Table 2: Acetylcellulose Synthesis Conditions and Properties

| Biomass Source | Acetylation Conditions | Yield (%) | Acetyl Content (%) | Degree of Substitution (DS) | Reference |

| Barley Straw | Steam explosion + chemical treatment, acetylation | 88.4 | - | 2.1 - 2.5 | [19][20] |

| Rice Straw | Steam explosion + chemical treatment, acetylation | 88.1 | - | 2.1 - 2.5 | [19][20] |

| Oak Tree | Steam explosion + chemical treatment, acetylation | 151.7* | - | 2.1 - 2.5 | [19][20] |

| Grevillea Robusta Leaves | Acetic Anhydride, H₂SO₄ catalyst | 48.85 (WPG**) | 43.26 | 2.82 | [13] |

| Oil Palm Empty Fruit Bunches | Acetic Anhydride, H₂SO₄ catalyst | - | 39.82 | 2.44 | [16] |

| Sugarcane Bagasse | Acetic Anhydride, H₂SO₄ catalyst | - | 43.50 | 2.52 | [4] |

*Yields over 100% are reported due to the mass gain from the addition of acetyl groups. **WPG: Weight Percent Gain.

Stage 4: Characterization of Acetylcellulose

Proper characterization is crucial to confirm the successful synthesis and determine the properties of the final product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the polymer. Successful acetylation is confirmed by the appearance of a strong carbonyl (C=O) peak around 1730-1750 cm⁻¹ and an ester (C-O) peak around 1230 cm⁻¹, along with a significant decrease in the broad hydroxyl (-OH) band seen in the original cellulose (around 3400 cm⁻¹).[13][16]

-

X-Ray Diffraction (XRD): XRD analysis provides information on the crystallinity of the material. The acetylation process typically reduces the crystallinity of cellulose because the bulky acetyl groups disrupt the highly ordered hydrogen-bonding network of the original cellulose chains.[13][16]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the polymer, including its decomposition temperature, glass transition temperature (Tg), and melting point (Tm).[2][17] Acetylation generally improves the thermal stability compared to the original cellulose.

-

Determination of Acetyl Content and Degree of Substitution (DS): The DS, which is the average number of hydroxyl groups substituted per glucose unit (maximum of 3), is a critical property. It can be determined by saponification followed by back-titration.[13] A known mass of dried cellulose acetate is saponified with a known amount of NaOH. The excess NaOH is then titrated with a standard HCl solution.[13] The acetyl content and DS can be calculated from the amount of NaOH consumed. Based on the DS, the product is classified as cellulose diacetate (DS ≈ 2.2-2.7) or triacetate (DS ≈ 2.8-3.0).[13][17]

Caption: Chemical reaction pathway for the acetylation of cellulose.

References

- 1. library.plu.edu [library.plu.edu]

- 2. A New Microwave-Assisted Protocol for Cellulose Extraction from Eucalyptus and Pine Tree Wood Waste [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Green methods of lignocellulose pretreatment for biorefinery development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of Lignocellulosic Biomass Pretreatment Using Physical, Thermal and Chemical Methods for Higher Yields in Bioethanol Production [mdpi.com]

- 10. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 11. Frontiers | Extraction of high-quality grade cellulose and cellulose nanocrystals from different lignocellulosic agri-food wastes [frontiersin.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. pubs.sciepub.com [pubs.sciepub.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. ScholarWorks@Gyeongsang National University: Preparation of cellulose acetate produced from lignocellulosic biomass [scholarworks.gnu.ac.kr]

- 20. Preparation of Cellulose Acetate Produced from Lignocellulosic Biomass -Journal of the Korean Wood Science and Technology [koreascience.kr]

A Comprehensive Technical Guide to the History and Discovery of Cellulose Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose acetate, a semi-synthetic polymer derived from the acetylation of cellulose, has a rich history intertwined with the development of modern materials science and pharmaceuticals. Its journey from a laboratory curiosity to a versatile excipient in drug delivery systems is a testament to the relentless pursuit of scientific innovation. This in-depth technical guide explores the core aspects of cellulose acetate's history, its synthesis, and its pivotal role in pharmaceutical development, providing researchers and scientists with a comprehensive understanding of this remarkable polymer.

A Historical Chronicle of Cellulose Acetate

The story of cellulose acetate unfolds over several decades, marked by key discoveries that transformed it from a brittle, impractical material into a commercially viable product with diverse applications.

In 1865, French chemist Paul Schützenberger first reported the acetylation of cellulose by heating it with acetic anhydride in a sealed glass tube.[1][2] While this initial discovery was a scientific milestone, the resulting cellulose triacetate was a brittle, chloroform-soluble material with limited practical use.[3][4] A significant breakthrough came in 1894 when British chemists Charles F. Cross and Edward J. Bevan patented a process for producing a chloroform-soluble cellulose triacetate.[3][4][5]

The turn of the 20th century witnessed crucial advancements that paved the way for the commercialization of cellulose acetate. In 1903, German chemists Arthur Eichengrün and Theodore Becker developed the first soluble and less flammable forms of cellulose acetate.[6] A pivotal moment arrived in 1904 when George Miles discovered that partial hydrolysis of the primary cellulose triacetate yielded a secondary cellulose acetate (cellulose diacetate) that was soluble in acetone, a more practical and economical solvent.[3][4][5]

This acetone-soluble cellulose acetate captured the attention of Swiss brothers Henri and Camille Dreyfus.[3][4] They initially focused on developing cellulose acetate film as a safer alternative to the highly flammable cellulose nitrate film used in photography and motion pictures.[6] With the outbreak of World War I, the Dreyfus brothers' work took on a new urgency. They established factories in Britain and the United States to produce cellulose acetate "dope," a non-flammable lacquer used to coat and stiffen the fabric wings of aircraft.[3][7]

After the war, the Dreyfus brothers pivoted their large-scale production capabilities towards manufacturing cellulose acetate fibers. In 1921, their company, British Celanese Ltd., began the commercial production of "Celanese," a popular artificial silk.[7] This marked the beginning of cellulose acetate's widespread use in the textile industry.

The Chemistry of Synthesis: From Cellulose to Cellulose Acetate

The synthesis of cellulose acetate is a multi-step process that involves the esterification of the hydroxyl groups of cellulose with acetic anhydride. The degree of substitution (DS), which is the average number of acetyl groups per anhydroglucose unit (from 0 to 3), is a critical parameter that determines the properties and applications of the resulting polymer.[2][8]

Production of Cellulose Triacetate (Primary Acetate)

The initial step in the production of most cellulose acetates is the complete acetylation of cellulose to form cellulose triacetate (DS ≈ 2.8-3.0).[9] This is typically achieved through the "acetic acid process."

Experimental Protocol: Laboratory-Scale Synthesis of Cellulose Triacetate

Materials:

-

Purified cellulose (e.g., cotton linters or wood pulp)

-

Glacial acetic acid

-

Acetic anhydride

-

Sulfuric acid (catalyst)

Procedure:

-

Activation: The cellulose is pre-treated or "activated" by swelling it in glacial acetic acid. This step increases the accessibility of the hydroxyl groups for acetylation.[10] A typical ratio is 1 part cellulose to 20 parts glacial acetic acid (w/v), stirred for 1 hour.[11]

-

Acetylation: The activated cellulose is then reacted with an excess of acetic anhydride in the presence of a sulfuric acid catalyst. The reaction is exothermic and requires careful temperature control.[12] The mixture is stirred until the fibrous cellulose dissolves, forming a clear, viscous solution.

-

Precipitation: The cellulose triacetate is precipitated by adding the reaction mixture to a large volume of water under constant stirring.

-

Washing and Drying: The precipitated cellulose triacetate is thoroughly washed with deionized water to remove any unreacted acids and byproducts until the washings are neutral. The product is then dried to a constant weight.

Production of Cellulose Diacetate (Secondary Acetate)

For many applications, particularly in textiles and plastics, the acetone-soluble cellulose diacetate (DS ≈ 2.2-2.7) is desired. This is produced by the controlled hydrolysis of cellulose triacetate.

Experimental Protocol: Laboratory-Scale Synthesis of Cellulose Diacetate

Materials:

-

Cellulose triacetate

-

Acetic acid

-

Water

-

Sulfuric acid (catalyst)

Procedure:

-

Hydrolysis (Ripening): The cellulose triacetate solution from the acetylation step is "ripened" by adding a carefully controlled amount of water and a small amount of sulfuric acid.[6] This initiates the hydrolysis of some of the acetyl groups. The reaction is allowed to proceed for a specific time at a controlled temperature to achieve the desired degree of substitution.

-

Precipitation: Once the desired DS is reached, the cellulose diacetate is precipitated by adding the solution to a large volume of water.

-

Washing and Drying: The precipitated cellulose diacetate is washed and dried in the same manner as cellulose triacetate.

The overall synthesis process can be visualized as a two-step pathway:

Quantitative Data on Cellulose Acetate Properties

The physical and chemical properties of cellulose acetate are highly dependent on its degree of substitution and molecular weight. These properties dictate its suitability for various applications.

Table 1: Properties of Cellulose Acetate based on Degree of Substitution (DS)

| Property | Cellulose Triacetate (DS ≈ 2.8-3.0) | Cellulose Diacetate (DS ≈ 2.2-2.7) |

| Solubility | Soluble in chloroform, dichloromethane, and acetic acid.[13][14] | Soluble in acetone, ethyl acetate, and mixtures of dichloromethane and ethanol.[6][14] |

| Melting Point (°C) | 270-300 | 230-260 |

| Glass Transition Temp. (°C) | 180-200 | 160-180 |

| Moisture Absorption (%) | Lower | Higher |

| Primary Applications | Photographic film, LCD films, fibers. | Textile fibers, plastics, cigarette filters, pharmaceutical coatings. |

Table 2: Typical Physical Properties of Pharmaceutical Grade Cellulose Acetate

| Property | Value |

| Appearance | White to off-white powder or flakes.[15] |

| Density (g/cm³) | 1.27 - 1.34 |

| Refractive Index | 1.46 - 1.50 |

| Water Solubility | Insoluble (grades with low DS can be water-soluble).[16] |

Applications in Drug Development

The unique properties of cellulose acetate, such as its biocompatibility, semi-permeability, and pH-dependent solubility, have made it a valuable excipient in the pharmaceutical industry, particularly in the development of controlled-release drug delivery systems.[17]

Controlled-Release Formulations

Cellulose acetate is widely used as a membrane-forming polymer in osmotic drug delivery systems.[18] These systems utilize osmotic pressure as the driving force for the controlled delivery of a drug. The semi-permeable nature of the cellulose acetate membrane allows water to enter the tablet core, dissolving the drug and creating a saturated solution that is then released at a controlled rate through a laser-drilled orifice.

The workflow for developing an osmotic drug delivery system using cellulose acetate can be illustrated as follows:

Enteric Coatings

Cellulose acetate phthalate (CAP), a derivative of cellulose acetate, is extensively used as an enteric coating material for solid dosage forms.[8][19][20] CAP is resistant to the acidic environment of the stomach but readily dissolves in the more alkaline conditions of the small intestine.[8] This property is crucial for protecting acid-labile drugs from degradation in the stomach and for preventing gastric irritation by certain medications.

Other Pharmaceutical Applications

Cellulose acetate is also utilized in:

-

Microencapsulation: To encapsulate drugs for sustained release and taste masking.

-

Transdermal Patches: As a rate-controlling membrane.[21]

-

Nanofibers for Drug Delivery: Electrospun cellulose acetate nanofibers are being explored for wound dressings and targeted drug delivery.[22][23]

Conclusion

From its discovery in the 19th century to its current role in advanced drug delivery, cellulose acetate has proven to be a remarkably versatile and enduring polymer. Its journey, marked by key scientific and industrial innovations, continues to inspire new research and applications. For drug development professionals, a thorough understanding of the history, synthesis, and properties of cellulose acetate is essential for harnessing its full potential in creating safer, more effective, and patient-compliant pharmaceutical products. The ongoing exploration of cellulose acetate and its derivatives promises to unlock even more sophisticated applications in the future, further solidifying its place as a cornerstone of materials science and pharmaceutical technology.

References

- 1. Cellulose Acetate - CD Formulation [formulationbio.com]

- 2. Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. azom.com [azom.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Cellulose acetate - Wikipedia [en.wikipedia.org]

- 7. Cellulose acetate | Synthetic Fibers, Textiles & Plastics | Britannica [britannica.com]

- 8. eastman.com [eastman.com]

- 9. Synthesis and Characterization of Cellulose Triacetate Obtained from Date Palm (Phoenix dactylifera L.) Trunk Mesh-Derived Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. quora.com [quora.com]

- 13. Cellulose triacetate - Wikipedia [en.wikipedia.org]

- 14. wpage.unina.it [wpage.unina.it]

- 15. phexcom.com [phexcom.com]

- 16. Water soluble cellulose acetate: a versatile polymer for film coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellulose Acetate Advancements in Drug Delivery Systems [eureka.patsnap.com]

- 18. Application of cellulose acetate butyrate-based membrane for osmotic drug delivery - ProQuest [proquest.com]

- 19. university.apeejay.edu [university.apeejay.edu]

- 20. Cellulose acetate phthalate - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of cellulose acetate nanofibers and its application in the release of some drugs [nanomedicine-rj.com]

- 23. Cellulose acetate electrospun nanofibers for drug delivery systems: Applications and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Properties of Acetylcellulose for Advanced Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental properties of acetylcellulose, a versatile biopolymer with significant applications in drug delivery. Acetylcellulose, also known as cellulose acetate (CA), offers a unique combination of biocompatibility, biodegradability, and tunable physicochemical properties, making it an ideal candidate for the development of controlled-release drug formulations. This document provides a comprehensive overview of its core characteristics, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant processes to aid researchers in harnessing the full potential of this remarkable material.

Fundamental Properties of Acetylcellulose

Acetylcellulose is a semi-synthetic polymer derived from the acetylation of cellulose, a naturally abundant polysaccharide.[1] Its properties can be tailored by controlling the degree of acetylation, which is the average number of acetyl groups substituted per glucose unit.[2] This modification significantly impacts its solubility, thermal properties, and degradation rate, which are critical parameters for drug delivery system design.

Physicochemical Properties

The physicochemical properties of acetylcellulose are pivotal in determining its suitability for various drug delivery applications. These properties influence the choice of processing techniques and the performance of the final formulation.

Table 1: Physicochemical Properties of Cellulose Acetate

| Property | Value | References |

| Appearance | White to off-white powder, flakes, or pellets | [3] |

| Solubility | Soluble in acetone, dimethylformamide (DMF), dichloromethane-ethanol blends, and dioxane. Solubility is dependent on the degree of acetylation. | [4] |

| Glass Transition Temperature (Tg) | 185 - 191 °C | [5] |

| Biocompatibility | Generally regarded as non-toxic and non-irritant.[1] Biocompatible nature makes it suitable for biomedical applications.[6] | [1][6] |

| Biodegradability | Biodegradable by microorganisms. The degradation process involves initial deacetylation by esterases, followed by the breakdown of the cellulose backbone by cellulase enzymes. The rate of biodegradation is inversely proportional to the degree of substitution.[2][7][8] | [2][7][8] |

Biocompatibility and Biodegradability

Acetylcellulose is widely considered a biocompatible material, exhibiting minimal toxicity and inflammatory response, making it suitable for in vivo applications.[1][6][9] Its degradation is primarily enzymatic, initiated by the cleavage of acetyl groups, followed by the breakdown of the cellulosic chain.[2][10] The rate of biodegradation can be controlled by the degree of substitution; a lower degree of acetylation leads to faster degradation.[11]

Quantitative Data on Acetylcellulose-Based Drug Delivery Systems

The performance of acetylcellulose in drug delivery is quantified by parameters such as encapsulation efficiency and drug release kinetics. The following tables summarize key quantitative data from various studies.

Table 2: Encapsulation Efficiency of Drugs in Acetylcellulose-Based Formulations

| Drug | Formulation Type | Encapsulation Efficiency (%) | Reference |

| Didanosine | Microspheres (Cellulose Acetate Phthalate) | 80 - 87 | [12] |

| Ibuprofen | Microspheres | 73 - 98 | [13] |

| Chlorhexidine | Nanofibers (Cellulose Acetate Phthalate) | 32 - 42 | [14] |

| Theophylline | Microspheres (Cellulose Acetate Propionate) | Varies with drug loading (40-60%) | [15] |

Table 3: Drug Release Characteristics from Acetylcellulose-Based Formulations

| Drug | Formulation Type | Release Profile | Key Findings | Reference |

| Morphine | Nanofibers | Sustained Release | 80.7% released in 8 hours. Release follows Fickian diffusion. Sandwich structure provides slower release. | [16] |

| Diclofenac Sodium | Microspheres | Slow, Diffusion-Controlled | Release follows first-order kinetics. Cellulose acetate showed better release-controlling effect than ethylcellulose and Eudragit. | [17] |

| Chlorhexidine, Indomethacin, Meloxicam | Films | Prolonged Local Release | Release patterns varied among drugs over 120 hours. | [18] |

| Ibuprofen | Microspheres | Slow Release | Release up to 8 hours, following non-Fickian diffusion. | [13] |

| Theophylline | Microspheres (Cellulose Acetate Propionate) | Sustained Release | Release rate is inversely proportional to the polymer's molecular weight. | [15] |

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of acetylcellulose-based drug delivery systems.

Fabrication of Acetylcellulose Nanofibers by Electrospinning

Objective: To produce drug-loaded acetylcellulose nanofibers for controlled drug release.

Materials and Equipment:

-

Cellulose acetate (CA) powder

-

Dimethylformamide (DMF)

-

Acetone

-

Active Pharmaceutical Ingredient (API)

-

High-voltage power supply

-

Syringe pump

-

Syringe with a metallic needle

-

Grounded collector (e.g., aluminum foil-wrapped drum)

-

Magnetic stirrer

-

Ultrasonicator

Procedure:

-

Polymer Solution Preparation:

-

Prepare a solution of cellulose acetate in a mixture of acetone and DMF (e.g., 3:1 v/v) to achieve a desired concentration (e.g., 8-16% w/v).[16]

-

Stir the mixture until the CA is completely dissolved.

-

-

Drug Loading:

-

Electrospinning Setup:

-

Electrospinning Process:

Fabrication of Acetylcellulose Microspheres by Emulsion-Solvent Evaporation

Objective: To prepare drug-loaded acetylcellulose microspheres for sustained drug release.

Materials and Equipment:

-

Cellulose acetate (CA)

-

Dichloromethane (DCM) and/or Acetone (organic phase)

-

Polyvinyl alcohol (PVA) (aqueous phase stabilizer)

-

Active Pharmaceutical Ingredient (API)

-

High-speed homogenizer or magnetic stirrer

-

Beakers

-

Filtration apparatus

-

Oven

Procedure:

-

Organic Phase Preparation:

-

Dissolve cellulose acetate and the API in a suitable organic solvent or solvent mixture (e.g., dichloromethane or a mixture of acetone and dichloromethane).[13]

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA), at a specific concentration.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase under continuous stirring at a high speed to form an oil-in-water (o/w) emulsion.[13] The stirring speed influences the final particle size.

-

-

Solvent Evaporation:

-

Continue stirring the emulsion for several hours to allow the organic solvent to evaporate, leading to the solidification of the microspheres.[13]

-

-

Microsphere Collection and Washing:

-

Collect the hardened microspheres by filtration.

-

Wash the microspheres with deionized water to remove the stabilizer and any unencapsulated drug.

-

-

Drying:

-

Dry the microspheres in an oven at a controlled temperature.

-

In Vitro Drug Release Study

Objective: To evaluate the release kinetics of a drug from an acetylcellulose-based formulation.

Materials and Equipment:

-

Drug-loaded acetylcellulose formulation (e.g., nanofibers, microspheres, films)

-

Dissolution apparatus (e.g., USP Type II paddle apparatus)

-

Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH, artificial saliva)[12][18]

-

Constant temperature water bath

-

Syringes and filters

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Setup:

-

Sampling:

-

Analysis:

-

Filter the collected samples to remove any particulates.

-

Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

-

Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the drug release mechanism.[17]

-

Visualizations of Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships in the development and function of acetylcellulose-based drug delivery systems.

Experimental Workflow for Nanofiber Fabrication

References

- 1. Cellulose Acetate Based Nanocomposites for Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.utm.my [eprints.utm.my]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. mdpi.com [mdpi.com]

- 7. Biodegradation of cellulose acetate_Chemicalbook [chemicalbook.com]

- 8. Biodegradation of cellulose acetate by Neisseria sicca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biocompatibility aspects of cellophane, cellulose acetate, polyacrylonitrile, polysulfone and polycarbonate hemodialyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Degradation of Cellulose Derivatives in Laboratory, Man-Made, and Natural Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijddr.in [ijddr.in]

- 13. Cellulose acetate microspheres prepared by o/w emulsification and solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of drug loading and molecular weight of cellulose acetate propionate on the release characteristics of theophylline microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of cellulose acetate nanofibers and its application in the release of some drugs [nanomedicine-rj.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro studies on controlled-release cellulose acetate films for local delivery of chlorhexidine, indomethacin, and meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

Navigating the Dissolution of Acetylcellulose: An In-depth Technical Guide to Organic Solvent Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the principles and methodologies governing the solubility of cellulose acetate in organic solvents. A critical parameter in the formulation of drug delivery systems, membranes, and advanced materials, understanding the dissolution behavior of this polymer is paramount for achieving desired material properties and performance. This document offers a detailed overview of the factors influencing solubility, quantitative data for solvent selection, and standardized experimental protocols for solubility determination.

Core Principles of Cellulose Acetate Solubility

The solubility of cellulose acetate, a semi-synthetic polymer derived from the acetylation of cellulose, is primarily dictated by its chemical structure and the nature of the solvent. The key to its dissolution in organic solvents lies in the disruption of the strong intermolecular hydrogen bonds present in the original cellulose structure. The acetylation process replaces the hydroxyl (-OH) groups on the glucose units with acetyl (-COCH₃) groups, reducing the hydrogen bonding capacity and allowing solvent molecules to interact with and solvate the polymer chains.[1][2]

Several factors critically influence this process:

-

Degree of Substitution (DS): This is the most significant factor determining the solubility of cellulose acetate.[1][3] The DS refers to the average number of hydroxyl groups substituted with acetyl groups per anhydroglucose unit (the theoretical maximum is 3.0). The solubility of cellulose acetate in various organic solvents is highly dependent on its DS. For instance, cellulose diacetate (DS ≈ 2.5) is readily soluble in acetone, whereas cellulose triacetate (DS > 2.8) is generally insoluble in acetone but soluble in solvents like dichloromethane.[4][5][6]

-

Solvent Properties: The principle of "like dissolves like" is fundamental. Solvents with similar polarity and hydrogen bonding characteristics to cellulose acetate are more effective. Key solvent properties include:

-

Polarity: The polarity of the solvent influences its ability to interact with the acetyl groups and any remaining hydroxyl groups on the cellulose acetate backbone.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond acceptors are often effective in solvating the polymer.

-

Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to penetrate the polymer matrix.

-

-

Temperature: The solubility of cellulose acetate in most organic solvents increases with temperature.[7] However, this relationship can be complex and may depend on the specific polymer-solvent system.

-

Polymer Molecular Weight: Higher molecular weight cellulose acetate may exhibit lower solubility and dissolve at a slower rate compared to lower molecular weight grades.

-

Presence of Additives: The addition of co-solvents or plasticizers can significantly enhance the solubility of cellulose acetate.[3][8] For example, small amounts of alcohol can improve the solubility in a primary solvent.[9]

Quantitative Solubility Data

Precise solvent selection requires quantitative data. Hansen Solubility Parameters (HSP) provide a powerful tool for predicting the solubility of polymers in different solvents. The total Hansen parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A polymer is likely to be soluble in a solvent if their Hansen parameters are similar.

Below are tables summarizing the Hansen Solubility Parameters for cellulose acetate and a range of common organic solvents.

Table 1: Hansen Solubility Parameters for Cellulose Acetate

| Polymer | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Total (δt) (MPa¹/²) |

| Cellulose Acetate (CA) | 17.1 | 13.1 | 9.4 | 23.5 |

Data sourced from multiple references, average values are presented.[7]

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Total (δt) (MPa¹/²) |

| Acetone | 15.5 | 10.4 | 7.0 | 20.4 |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 20.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 24.8 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 26.7 |

| Dioxane | 19.0 | 1.8 | 7.4 | 20.5 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 18.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 19.5 |

| Acetic Acid | 14.5 | 8.0 | 13.5 | 21.4 |

| Chloroform | 17.8 | 3.1 | 5.7 | 19.0 |

| Methylene Chloride | 18.2 | 6.3 | 6.1 | 20.3 |

| N-Methylpyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 22.9 |

| Nitroethane | 16.2 | 9.4 | 5.1 | 19.6 |

Note: These values can vary slightly depending on the source.[10][11]

Table 3: Qualitative Solubility of Cellulose Acetate in Various Solvents as a Function of Acetyl Value

| Solvent | Acetyl Value: 51% (DS ~2.1) | Acetyl Value: 55% (DS ~2.5) | Acetyl Value: 61% (DS ~2.9) |

| Acetone | Soluble | Soluble | Swells/Insoluble |

| Acetonitrile | Soluble | Soluble | Insoluble |

| Chloroform | Soluble | Soluble | Soluble |

| Dimethylformamide (DMF) | Soluble | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Soluble |

| Dioxane | Soluble | Soluble | Swells |

| Dioxolane | Soluble | Soluble | Insoluble |

| Methyl Acetate | Soluble | Soluble | Swells |

| Methylene Chloride | Soluble | Soluble | Soluble |

| N-Methylpyrrolidone (NMP) | Soluble | Soluble | Soluble |

| Tetrahydrofuran (THF) | Soluble | Soluble | Swells |

This table provides a general guide. Actual solubility can be influenced by factors such as molecular weight and temperature.[9]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of cellulose acetate solubility is crucial for research and development. The following are detailed methodologies for key experiments.

Gravimetric Method for Determining Saturated Solubility

This method directly measures the concentration of a saturated solution.

Materials:

-

Cellulose acetate powder

-

Selected organic solvent

-

Conical flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Evaporating dish

-

Pipettes

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

Procedure:

-

Add an excess amount of cellulose acetate powder to a known volume of the selected organic solvent in a conical flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. A small amount of undissolved solid should remain.[12]

-

Allow the solution to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette, ensuring no solid particles are transferred. For viscous solutions, filtration through a pre-weighed syringe filter may be necessary.

-

Transfer the known volume of the saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not degrade the cellulose acetate.

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the dried cellulose acetate residue.

-

Calculate the solubility, typically expressed in grams of cellulose acetate per 100 mL of solvent.

Calculation: Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of solution withdrawn (mL) * 100

Viscometric Method for Assessing Solvent Quality

This method provides an indirect measure of solubility by assessing the "goodness" of a solvent. A good solvent will cause the polymer chains to uncoil and expand, leading to a higher solution viscosity.

Materials:

-

Cellulose acetate

-

A series of organic solvents to be tested

-

Ubbelohde or Cannon-Fenske viscometer

-

Thermostatically controlled water bath

-

Volumetric flasks

-

Analytical balance

-

Stopwatch

Procedure:

-

Prepare a stock solution of cellulose acetate in a known "good" solvent at a specific concentration (e.g., 1 g/dL).

-

Prepare a series of dilute solutions of cellulose acetate in each of the test solvents by serial dilution from a stock solution. Concentrations should typically range from 0.1 to 1 g/dL.[2]

-

Equilibrate the viscometer and the solution to be tested in the thermostatic water bath at the desired temperature.

-

Measure the flow time of the pure solvent (t₀) and the flow time of each polymer solution (t) through the viscometer capillary.[13][14] Repeat each measurement at least three times to ensure accuracy.

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration in g/dL.

-

Plot the reduced viscosity and inherent viscosity against concentration. Extrapolate the lines to zero concentration to determine the intrinsic viscosity ([η]).

-

A higher intrinsic viscosity indicates a better solvent for the cellulose acetate under the tested conditions.

ASTM D3132 (Withdrawn) for Determining Solubility Range

While this standard has been withdrawn, its principles remain a useful reference for systematically determining the solubility of a polymer in a range of solvents based on their solubility parameters.[1][3][15][16] The method involves preparing solutions of the polymer in a series of solvents with varying Hansen Solubility Parameters and visually assessing for complete dissolution.

Visualizing Solubility Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and workflows in the study of cellulose acetate solubility.

Caption: Experimental workflow for determining cellulose acetate solubility.

Caption: Logical workflow for organic solvent selection for cellulose acetate.

References

- 1. store.astm.org [store.astm.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. researchgate.net [researchgate.net]

- 5. DE69634578T2 - Cellulose acetate solution and process for its preparation - Google Patents [patents.google.com]

- 6. A more sustainable synthesis approach for cellulose acetate using the DBU/CO 2 switchable solvent system - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01508G [pubs.rsc.org]

- 7. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]

- 8. 9004-35-7 CAS MSDS (Cellulose acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. daicel.com [daicel.com]

- 10. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]

- 11. Hansen solubility parameters [stenutz.eu]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 14. users.metu.edu.tr [users.metu.edu.tr]

- 15. standards.globalspec.com [standards.globalspec.com]

- 16. ASTM D 3132--Conservation DistList [cool.culturalheritage.org]

Initial Characterization of Acetylcellulose from Agricultural Waste: A Technical Guide

Abstract

The valorization of agricultural waste into value-added biopolymers presents a significant opportunity for sustainable material development. Acetylcellulose, a versatile cellulose derivative, can be effectively synthesized from abundant lignocellulosic biomass. This technical guide provides an in-depth overview of the initial characterization of acetylcellulose derived from various agricultural waste streams. It is intended for researchers, scientists, and drug development professionals engaged in the exploration and utilization of bio-based materials. This document outlines the key characterization techniques, presents a summary of quantitative data from recent studies, and provides detailed experimental protocols.

Introduction

Agricultural residues such as rice straw, wheat straw, corn stover, and oil palm empty fruit bunches are rich sources of cellulose.[1][2] The conversion of this cellulose into acetylcellulose, also known as cellulose acetate, offers a pathway to producing biodegradable plastics, films, membranes, and fibers.[3][4] The properties and potential applications of acetylcellulose are intrinsically linked to its physicochemical characteristics, which are determined during the initial synthesis and purification stages. Therefore, a thorough characterization of the synthesized acetylcellulose is paramount.

This guide focuses on the primary techniques employed for the initial characterization of acetylcellulose: Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).

Quantitative Data Summary

The following tables summarize key quantitative data from studies on acetylcellulose derived from various agricultural waste sources. This data provides a comparative overview of the properties achieved through different feedstocks and processing conditions.

Table 1: Degree of Substitution (DS) and Acetyl Content of Acetylcellulose from Various Agricultural Wastes

| Agricultural Waste Source | Degree of Substitution (DS) | Acetyl Content (%) | Reference |

| Oil Palm Empty Fruit Bunches | 1.86 - 2.60 | - | [2][3] |

| Rice Straw | 2.41 | 39.05 | [1] |

| Wheat Straw | 2.59 | 40.79 | [1] |

| Royal Palm Tree | 2.08 - 2.82 | - | [4] |

| Corn Stalks | 2.5 | 40.4 | [5] |

| Date Palm | 2.9 | 43.9 | [6][7] |

Table 2: Thermal Properties of Acetylcellulose from Various Agricultural Wastes

| Agricultural Waste Source | Onset Degradation Temperature (°C) | Maximum Degradation Temperature (°C) | Reference |

| Oil Palm Empty Fruit Bunches | 250 - 300 | 390 - 420 | [3] |

| Royal Palm Tree | ~210 | - | [4][8] |

| Corncob | 334.64 | 364.67 | [9] |

Table 3: Crystallinity Index of Acetylcellulose from Various Agricultural Wastes

| Agricultural Waste Source | Crystallinity Index (%) | Reference |

| Royal Palm Tree | 8.9 | [4][10] |

| Corncob | 69.45 | [9] |

| Rice Straw | 66.10 | [9] |

| Oil Palm Empty Fruit Bunches | 34.5 | [11] |

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. These protocols are synthesized from various research articles and represent standard practices in the field.

Synthesis of Acetylcellulose from Agricultural Waste (General Protocol)

-

Pretreatment and Cellulose Extraction:

-

The agricultural waste is first washed, dried, and ground into a fine powder.

-

A common method for cellulose extraction involves an alkaline treatment followed by bleaching. For instance, the biomass can be treated with a 2-5% NaOH solution at 80-100°C for 2-4 hours to remove hemicellulose and lignin.[1]

-

This is followed by a bleaching step, often using sodium chlorite or hydrogen peroxide, to further purify the cellulose.[9]

-

The resulting cellulose is then thoroughly washed with deionized water until a neutral pH is achieved and dried.

-

-

Acetylation:

-

The extracted cellulose is activated by soaking in glacial acetic acid.[12]

-

The activated cellulose is then reacted with acetic anhydride, which serves as the acetylating agent. A catalyst, typically sulfuric acid, is added to facilitate the reaction.[1][12]

-

The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 1-5 hours) with constant stirring.[13]

-

After the reaction, the mixture is precipitated in water, filtered, washed extensively with deionized water, and dried to obtain acetylcellulose.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the acetylcellulose and confirm the success of the acetylation reaction.

-

Methodology:

-

A small amount of the dried acetylcellulose sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FTIR spectrometer.

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.[3]

-

Successful acetylation is confirmed by the appearance of characteristic peaks for the carbonyl group (C=O) around 1730-1750 cm⁻¹ and the C-O-C stretching of the acetyl group around 1230 cm⁻¹ and 1040 cm⁻¹, along with a decrease in the intensity of the hydroxyl (-OH) band around 3200-3600 cm⁻¹.[14][15][16]

-

X-ray Diffraction (XRD)

-

Objective: To determine the crystallinity of the acetylcellulose.

-

Methodology:

-

The powdered acetylcellulose sample is packed into a sample holder.

-

The sample is analyzed using an X-ray diffractometer with Cu Kα radiation.

-

The diffraction pattern is scanned over a 2θ range, typically from 5° to 40°.[9]

-

The crystallinity index (CrI) can be calculated from the diffraction pattern using an empirical method, such as the Segal method, which compares the height of the crystalline peak to the total height (crystalline + amorphous). A decrease in crystallinity is generally observed after acetylation, indicating the disruption of the cellulose's crystalline structure.[10]

-

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability of the acetylcellulose.

-

Methodology:

-

A small, known weight of the acetylcellulose sample (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[3]

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char.[17][18]

-

Scanning Electron Microscopy (SEM)

-

Objective: To observe the surface morphology of the acetylcellulose.

-

Methodology:

-

The acetylcellulose sample is mounted on an aluminum stub using double-sided carbon tape.

-

The sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

-

The coated sample is placed in the SEM chamber.

-

The surface of the sample is scanned with a focused electron beam, and the resulting images reveal the surface topography. SEM analysis can show changes in the surface morphology from the fibrous structure of cellulose to a more fused or porous structure in acetylcellulose.[19][20]

-

Visualizations

The following diagrams illustrate the experimental workflow for acetylcellulose characterization and the relationship between the analytical techniques and the properties they measure.

Caption: Experimental workflow for the synthesis and characterization of acetylcellulose.

Caption: Relationship between characterization techniques and the properties evaluated.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Cellulose Triacetate Obtained from Date Palm (Phoenix dactylifera L.) Trunk Mesh-Derived Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of cellulose acetate from royal palm tree agroindustrial waste [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Understanding the Degree of Substitution in Acetylcellulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degree of substitution (DS) in acetylcellulose, a critical parameter that dictates its physicochemical properties and functional performance in various applications, including pharmaceuticals. This document outlines the definition and significance of DS, details experimental protocols for its determination, presents quantitative data on its influence on material properties, and describes the synthesis of acetylcellulose with tailored degrees of substitution.

The Concept of Degree of Substitution (DS)

The degree of substitution in acetylcellulose refers to the average number of hydroxyl (-OH) groups that have been replaced by acetyl (-COCH3) groups per anhydroglucose unit (AGU) of the cellulose backbone.[1] Each AGU has three available hydroxyl groups, located at the C2, C3, and C6 positions. Therefore, the DS can theoretically range from 0 (unmodified cellulose) to 3 (cellulose triacetate).[2] The precise control over the DS is paramount as it directly influences key properties such as solubility, hydrophobicity, thermal stability, and mechanical strength, thereby determining the suitability of the acetylcellulose for a specific application.[2][3][4]

For instance, a higher degree of substitution generally leads to decreased water solubility and increased hydrophobicity.[3] This is because the polar hydroxyl groups are replaced by less polar acetyl groups. The DS also affects the material's thermal and mechanical properties.[2][4]

Experimental Protocols for Determining the Degree of Substitution

Accurate determination of the DS is crucial for quality control and for understanding the structure-property relationships of acetylcellulose. Several analytical techniques are employed for this purpose, with the most common being titration, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Titration Method (Based on ASTM D871)

A widely accepted standard method for determining the acetyl content and DS of cellulose acetate is the heterogeneous saponification method outlined in ASTM D871.[5][6][7][8]

Principle: This method involves the saponification of the acetyl groups in the cellulose acetate using a known excess of standard sodium hydroxide solution. The unreacted sodium hydroxide is then back-titrated with a standard acid solution. The amount of sodium hydroxide consumed is used to calculate the acetyl content and subsequently the degree of substitution.

Experimental Protocol:

-

Sample Preparation: A known weight of dried cellulose acetate is accurately measured and placed in a flask.

-

Saponification: A precise volume of standardized sodium hydroxide solution is added to the flask. The flask is then sealed and heated in a water bath to ensure complete saponification of the acetyl groups.

-

Titration: After cooling, the excess sodium hydroxide is titrated with a standardized solution of hydrochloric or sulfuric acid, using phenolphthalein as an indicator.

-

Blank Determination: A blank titration is performed using the same procedure but without the cellulose acetate sample to account for any consumption of the sodium hydroxide by the reaction vessel or atmosphere.

-

Calculation: The acetyl content and degree of substitution are calculated based on the difference in the volume of acid used for the sample and the blank.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive method for the quantitative analysis of the DS in acetylcellulose.[9][10]

Principle: This technique relies on the correlation between the intensity of specific infrared absorption bands and the concentration of the corresponding functional groups. In acetylcellulose, the characteristic absorption bands for the carbonyl group (C=O) of the acetyl moiety and the hydroxyl group (-OH) of the cellulose backbone are used. The ratio of the absorbances of these peaks can be calibrated against standards with known DS values to create a predictive model.[9]

Experimental Protocol:

-

Sample Preparation: A small amount of the acetylcellulose sample is typically prepared as a thin film or incorporated into a KBr pellet.

-

Spectral Acquisition: The FTIR spectrum of the sample is recorded over a specific wavenumber range.

-

Data Analysis: The absorbances of the carbonyl peak (around 1730-1750 cm⁻¹) and a reference peak (often the C-H stretching band or a band associated with the cellulose backbone) are measured.

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak absorbances against the known DS values of a series of standard acetylcellulose samples. The DS of an unknown sample can then be determined from its measured absorbance ratio using this calibration curve. Recent advancements have also utilized machine learning models trained on IR data for more accurate DS prediction.[1][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the DS and also for providing detailed information about the distribution of acetyl groups at the C2, C3, and C6 positions of the anhydroglucose unit.[12]

Principle: In ¹H NMR, the protons of the acetyl groups give a distinct signal. The integral of this signal can be compared to the integral of the signals from the protons of the anhydroglucose unit to calculate the average number of acetyl groups per AGU. ¹³C NMR can provide even more detailed information about the substitution pattern at the different carbon atoms.

Experimental Protocol:

-

Sample Preparation: A small amount of the acetylcellulose sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Spectral Acquisition: The ¹H or ¹³C NMR spectrum is recorded on a high-resolution NMR spectrometer.

-

Data Analysis: The signals corresponding to the acetyl protons and the anhydroglucose unit protons are identified and integrated.

-

Calculation: The degree of substitution is calculated from the ratio of the integrated peak areas.

Influence of Degree of Substitution on Acetylcellulose Properties

The degree of substitution is a primary determinant of the physical and chemical properties of acetylcellulose. The following tables summarize the quantitative relationship between DS and key material properties.

Table 1: Effect of Degree of Substitution on the Solubility of Acetylcellulose

| Degree of Substitution (DS) | Solubility in Water | Solubility in Acetone | Solubility in Dichloromethane |

| 0.4 - 1.1 | High | Insoluble | Insoluble |

| 2.0 - 2.8 (Cellulose Diacetate) | Insoluble | Soluble | Soluble |

| 2.8 - 3.0 (Cellulose Triacetate) | Insoluble | Partially Soluble to Insoluble | Soluble |

Note: Solubility can also be influenced by the distribution of substituents and the molecular weight.

Table 2: Effect of Degree of Substitution on Thermal and Mechanical Properties of Acetylcellulose

| Degree of Substitution (DS) | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Tensile Strength |

| Low (e.g., < 2.0) | Generally higher | Less defined | Varies |

| Medium (e.g., 2.3 - 2.6) | Decreases with increasing DS | Decreases with increasing DS | Generally improves |

| High (e.g., > 2.8) | Increases with increasing DS | Increases with increasing DS | Can be high, but may become brittle |

Note: These are general trends, and specific values can vary depending on the specific grade of acetylcellulose and processing conditions. A higher DS is positively associated with enhanced thermal stability and improved mechanical performance.[4] A small decrease in DS from 2.48 to 2.29 has been shown to cause a significant increase in the storage modulus.[2]

Synthesis of Acetylcellulose with Varying Degrees of Substitution

The synthesis of acetylcellulose with a desired degree of substitution typically involves a two-step process: acetylation of cellulose followed by a controlled hydrolysis (ripening) step.

Logical Workflow for Acetylcellulose Synthesis:

Caption: Workflow for the synthesis of acetylcellulose with a controlled degree of substitution.

The initial acetylation step, often using acetic anhydride and a catalyst such as sulfuric acid, typically leads to the formation of cellulose triacetate (DS ≈ 3).[13] The subsequent hydrolysis or "ripening" step involves the addition of water to the reaction mixture to selectively remove some of the acetyl groups.[12] By carefully controlling the reaction time, temperature, and amount of water, the desired degree of substitution can be achieved. For instance, cellulose acetate with a DS of 2.38 and 2.89 can be prepared by a single-stage acetylation process, with the lower DS being achieved through a subsequent hydrolysis step.[14]

Signaling Pathways and Logical Relationships

The relationship between the degree of substitution and the resulting properties of acetylcellulose can be visualized as a logical flow.

Logical Relationship between DS and Acetylcellulose Properties:

Caption: Logical flow illustrating the influence of the degree of substitution on the properties and applications of acetylcellulose.

This diagram highlights how the degree of substitution is a fundamental parameter that dictates a cascade of physicochemical properties, which in turn determine the suitability of the acetylcellulose for various high-performance applications in research, drug development, and materials science.

References

- 1. Efficient and accurate determination of the degree of substitution of cellulose acetate using ATR-FTIR spectroscopy and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Acetyl Content and Degree of Substitution on the Structural Properties of Cellulose Acetate for Pressure Retarded Osmosis | RSF Conference Series: Engineering and Technology [proceeding.researchsynergypress.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. kelid1.ir [kelid1.ir]

- 7. img.antpedia.com [img.antpedia.com]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient and accurate determination of the degree of substitution of cellulose acetate using ATR-FTIR spectroscopy and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP1285931A1 - Method for adjusting the degree of substitution with acetyl group of cellulose acetate - Google Patents [patents.google.com]

- 13. US20130096298A1 - Methods for Synthesizing Acylated Cellulose Through Instillation of an Acidic Catalyst - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Cellulose Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the acetylation of cellulose, a critical process for producing cellulose acetate. Cellulose acetate is a versatile biopolymer with extensive applications in pharmaceuticals, textiles, films, and filtration membranes. Understanding the core chemistry, reaction kinetics, and experimental parameters is paramount for controlling the final properties of the material, such as solubility and biodegradability, which are dictated by the degree of substitution (DS).

Core Principles: The Chemistry of Acetylation

Cellulose is a natural polymer composed of repeating anhydroglucose units (AGUs), each containing three hydroxyl (-OH) groups at the C2, C3, and C6 positions. The acetylation of cellulose is an esterification reaction where these hydrophilic hydroxyl groups are replaced by hydrophobic acetyl groups (-COCH₃).[1][2][3] This transformation fundamentally alters the polymer's properties, rendering it soluble in various organic solvents and making it thermoplastic.

The most common industrial method for acetylation is the "acetic acid process," which utilizes acetic anhydride (Ac₂O) as the acetylating agent and sulfuric acid (H₂SO₄) as the catalyst, with glacial acetic acid serving as the solvent.[3][4][5]

Reaction Mechanism: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.

-

Catalyst Activation: The sulfuric acid catalyst protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A lone pair of electrons from a hydroxyl group on the cellulose chain attacks the activated carbonyl carbon of the acetic anhydride.[4]

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Ester Formation: The intermediate collapses, eliminating a molecule of acetic acid and forming an acetyl ester at the hydroxyl position. The catalyst (H⁺) is regenerated.

Sulfuric acid is the preferred catalyst not only because it promotes acetylation but also because it reacts with cellulose to form cellulose acetate sulfate. This intermediate has greater solubility in the acetylating medium, facilitating a more homogeneous reaction and leading to a completely soluble product.[6]

Caption: Acid-catalyzed acetylation of a cellulose hydroxyl group.

The Acetylation Process: A Step-by-Step Workflow

The commercial production of cellulose acetate is a multi-stage process designed to ensure complete reaction and precise control over the final degree of substitution.

-

Cellulose Pre-treatment (Activation): The crystalline structure of cellulose hinders the diffusion of reagents. Therefore, a pre-treatment step is essential to swell the cellulose fibers, increasing the accessible surface area.[7] This is typically achieved by treating the purified cellulose pulp with glacial acetic acid.[3][8]

-

Acetylation: The activated cellulose is reacted with an excess of acetic anhydride in the presence of a sulfuric acid catalyst.[3] The reaction is highly exothermic and requires careful temperature control to prevent significant degradation of the cellulose polymer chains.[2][3] This step proceeds until all three hydroxyl groups are esterified, forming cellulose triacetate (DS ≈ 3.0).[3][9]

-

Hydrolysis (Ripening): For most applications, a lower degree of substitution (e.g., DS ≈ 2.5 for cellulose diacetate) is required to impart solubility in solvents like acetone.[9] This is achieved through a controlled hydrolysis or "ripening" step. Water is carefully added to the reaction mixture to partially hydrolyze the acetyl groups back to hydroxyl groups.[8][9] The extent of hydrolysis is controlled by the amount of water, temperature, and time.[8]

-

Precipitation and Purification: Once the target DS is reached, the catalyst is neutralized (e.g., with calcium acetate) to stop the reaction.[8] The cellulose acetate is then precipitated by adding the solution to a large volume of water. The resulting product is washed thoroughly to remove residual acids and byproducts, and then dried.[10]

Caption: General workflow for the synthesis of cellulose acetate.

Quantitative Data Summary

The efficiency of the acetylation process and the properties of the resulting cellulose acetate are highly dependent on reaction parameters.

Table 1: Effect of Reaction Conditions on Degree of Substitution (DS)

| Cellulose Source | Catalyst (wt% to cellulose) | Temp (°C) | Time (hr) | DS Achieved | Reference |

| Cotton Linter Pulp | H₂SO₄ | 30 - 45 | N/A | Model-dependent | [11] |

| Cassava Peel | H₂SO₄ | 40 | 3 | 3.69 (as CTA) | [12] |

| Oil Palm Bunches | H₂SO₄ | N/A | N/A | 2.44 | [1] |

| Microcrystalline | Iodine (5 mol%) | 130 | 0.5 | ~1.8 | [4] |

| Microcrystalline | Iodine (15 mol%) | 130 | 0.5 | ~2.8 | [4] |

| Date Palm Fronds | H₂SO₄ | 50 - 55 | 3 | 3.01 (as CTA) | [10] |

| Cotton Stalk | H₂SO₄ (6.09 wt%) | 40.07 | 2.76 | 2.8 (calculated from PAC) | [13] |

Note: The Degree of Substitution (DS) is the average number of substituted hydroxyl groups per anhydroglucose unit, with a theoretical maximum of 3.

Table 2: Reaction Kinetics Data

| Kinetic Parameter | Value | Reaction Conditions | Reference |

| Reaction Order | First-Order | Heterogeneous acetylation, up to 15h (0.4% H₂SO₄) or 50h (0.1% H₂SO₄) | [14][15] |

| Chemical Activation Energy | 39.6 kJ/mol | Acetylation of hydroxyl groups with acetic anhydride (H₂SO₄ catalyzed) | [11] |

| Dissolution Activation Energy | 19.6 kJ/mol | Dissolution of sulfated cellulose chains in the reaction medium | [11] |

| Kinetic Model | Second-Order | Heterogeneous acetylation when DS value exceeds 2.0 | [16] |

Detailed Experimental Protocols

This section outlines a representative laboratory-scale protocol for the synthesis of cellulose acetate, followed by a standard method for determining the degree of substitution.

Protocol 1: Synthesis of Cellulose Acetate (Acetic Acid Process)

This protocol is a composite methodology based on common practices described in the literature.[10][13][17]

1. Materials and Reagents:

-

Microcrystalline cellulose (or other purified cellulose source), dried

-

Glacial acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (95-98%)

-

Deionized water

-

Acetone

2. Cellulose Activation:

-

Place 5.0 g of dried cellulose into a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Add 40 mL of glacial acetic acid to the flask.

-

Stir the mixture at a moderate speed at 40-50°C for 1 hour to allow the cellulose to swell.

3. Acetylation Reaction:

-

Cool the flask to room temperature in an ice bath.

-

Slowly add 0.2 mL of concentrated sulfuric acid dropwise to the slurry while stirring. Continue to stir for an additional 30 minutes.

-

Slowly add 25 mL of acetic anhydride to the mixture. The rate of addition should be controlled to keep the temperature below 35°C.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at 35-40°C for 1.5 to 2 hours. The mixture should become a clear, viscous solution, indicating the formation of cellulose triacetate.

4. Hydrolysis (Ripening) to Cellulose Diacetate:

-

To the cellulose triacetate solution, slowly add a pre-prepared mixture of 5 mL of deionized water and 15 mL of glacial acetic acid.

-

Heat the mixture to 50-55°C and hold for 1 hour with continuous stirring. This step hydrolyzes some of the acetyl groups to achieve the desired DS.

5. Isolation and Purification:

-

Pour the viscous solution in a thin stream into 1 L of vigorously stirred deionized water. A white, fibrous, or powdered precipitate of cellulose acetate will form.

-

Continue stirring for 30 minutes, then allow the precipitate to settle.

-

Decant the supernatant and wash the cellulose acetate precipitate repeatedly with deionized water until the washings are neutral to pH paper.

-

Filter the product and dry it in a vacuum oven at 60°C to a constant weight.

Protocol 2: Determination of Degree of Substitution (Back-Titration Method)

This is a standard wet-chemical method for determining the acetyl content and DS.[18]

1. Saponification:

-

Accurately weigh approximately 0.1 g of the dried cellulose acetate into a 250 mL Erlenmeyer flask.

-

Add 5.00 mL of 0.25 M sodium hydroxide (NaOH) solution and 5.00 mL of ethanol to the flask.

-

Stopper the flask and let it stand for 24 hours at room temperature to ensure complete saponification (hydrolysis of the acetyl groups).

2. Titration:

-

After 24 hours, add 10.00 mL of 0.25 M hydrochloric acid (HCl) to the mixture to neutralize the excess NaOH.

-

Let the solution stand for 30 minutes.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the excess HCl with a standardized 0.25 M NaOH solution until a faint pink endpoint is reached.

-

Perform a blank titration using the same procedure but without the cellulose acetate sample.

3. Calculation: The percentage of acetyl groups (%AG) and the Degree of Substitution (DS) can be calculated using the volumes from the titration. The DS is linearly related to the %AG.[18] A DS of 2.13 corresponds to an acetyl group percentage of approximately 32.28%.[18]

Characterization of Cellulose Acetate

Several analytical techniques are employed to characterize the structure and properties of the synthesized cellulose acetate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the success of the acetylation. Key spectral changes include the appearance of a strong carbonyl (C=O) stretching peak around 1730-1750 cm⁻¹, a C-O stretching peak around 1215-1237 cm⁻¹, and a decrease in the intensity of the broad hydroxyl (O-H) band around 3400-3500 cm⁻¹.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the average DS and, more specifically, the distribution of acetyl groups among the C2, C3, and C6 positions of the anhydroglucose unit.[20]

-